molecular formula C11H13NO5S B2511304 3-(4-acetylbenzenesulfonamido)propanoic acid CAS No. 757192-71-5

3-(4-acetylbenzenesulfonamido)propanoic acid

Cat. No.: B2511304
CAS No.: 757192-71-5
M. Wt: 271.29
InChI Key: MSLGKCLYKIHMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO5S. It is also known by its IUPAC name, N-[(4-acetylphenyl)sulfonyl]-beta-alanine. This compound is characterized by the presence of an acetyl group attached to a benzene ring, which is further connected to a sulfonamide group and a propanoic acid moiety .

Preparation Methods

The synthesis of 3-(4-acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with beta-alanine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the amino group of beta-alanine. The reaction mixture is then acidified to precipitate the product .

Chemical Reactions Analysis

3-(4-acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .

Scientific Research Applications

3-(4-acetylbenzenesulfonamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

3-(4-acetylbenzenesulfonamido)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-[(4-acetylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)9-2-4-10(5-3-9)18(16,17)12-7-6-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLGKCLYKIHMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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